An In-depth Technical Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
An In-depth Technical Guide to Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
CAS Number: 124931-12-0
This technical guide provides a comprehensive overview of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.
Physicochemical and Spectroscopic Data
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a colorless to almost colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈NO₅P | [3][4] |
| Molecular Weight | 239.21 g/mol | [3] |
| CAS Number | 124931-12-0 | [1][3] |
| Boiling Point | 90 °C @ 17 mmHg | [1][5] |
| Density | 1.163 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.455 | [1][5] |
| Purity | ≥ 96% (GC) | [2] |
Spectroscopic Data:
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Available from commercial suppliers. | [3][6] |
| ¹³C NMR | Available from commercial suppliers. | [3][6] |
| IR | Available from commercial suppliers. | [3][6] |
| Mass Spectrometry | Monoisotopic Mass: 239.09225 Da. Predicted collision cross-section values are available. | [3][4] |
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[7] The phosphonate reagent, upon deprotonation, forms a stabilized carbanion that reacts with aldehydes or ketones to yield predominantly (E)-alkenes.[7]
A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[8] The phosphonate carbanion is also generally more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[9]
The use of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in the HWE reaction provides a direct route to α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides). These amides are valuable intermediates in organic synthesis as they can be readily converted to ketones by reaction with organometallic reagents.
Reaction Mechanism
The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction is depicted below.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
-
Aldehyde or ketone
-
Base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Anhydrous Lithium Chloride (LiCl) (optional, for Masamune-Roush conditions)
-
18-crown-6 (optional, for Still-Gennari conditions)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydride:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[8]
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated Weinreb amide.[8]
Procedure using KHMDS and 18-crown-6 (Still-Gennari conditions for potential (Z)-selectivity):
-
To a well-stirred solution of 18-crown-6 (5.0 equivalents) in THF at -78 °C, add a 0.5M solution of KHMDS in toluene (1.5 equivalents).[10]
-
Stir the mixture for 20 minutes, then add the phosphonate reagent (1.0 equivalent).[10]
-
After stirring for an appropriate time, add the aldehyde.
-
After 3 hours of stirring, quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.[10]
-
Purify by flash column chromatography.[10]
Caption: A general experimental workflow for the Horner-Wadsworth-Emmons reaction.
Applications in Total Synthesis
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate has proven to be a valuable reagent in the total synthesis of complex, biologically active natural products.
-
Bryostatin Analogs: This reagent is used in the preparation of ring-expanded bryostatin analogs, which are investigated for their potential as antitumor agents.[5] The synthesis of these complex molecules often involves intricate multi-step sequences where the reliable formation of specific carbon-carbon bonds is crucial.[11][12][13]
-
Pinnatoxins A and G: The asymmetric synthesis of pinnatoxins A and G, potent marine toxins, utilizes this phosphonate in key steps.[1][5] The total synthesis of these molecules is a significant challenge, and the HWE reaction provides an efficient means to construct parts of the carbon skeleton.[14][15]
-
(+)-Polyrhacitide A: The stereoselective synthesis of (+)-polyrhacitide A also employs a Horner-Wadsworth-Emmons reaction, for which this reagent is suitable.[1][5]
The use of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in these syntheses highlights its reliability and versatility in constructing complex molecular architectures.
Safety Information
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. DIETHYL (N-METHOXY-N-METHYLCARBAMOYLMETHYL)PHOSPHONATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | C8H18NO5P | CID 2773719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Diethyl (n-methoxy-n-methylcarbamoylmethyl)phosphonate (C8H18NO5P) [pubchemlite.lcsb.uni.lu]
- 5. DIETHYL (N-METHOXY-N-METHYLCARBAMOYLMETHYL)PHOSPHONATE | 124931-12-0 [chemicalbook.com]
- 6. DIETHYL (N-METHOXY-N-METHYLCARBAMOYLMETHYL)PHOSPHONATE(124931-12-0) 1H NMR spectrum [chemicalbook.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
